molecular formula C7H9ClIN B1591368 4-Iodobenzylamine hydrochloride CAS No. 59528-27-7

4-Iodobenzylamine hydrochloride

Cat. No.: B1591368
CAS No.: 59528-27-7
M. Wt: 269.51 g/mol
InChI Key: GBJMURRFWZREHE-UHFFFAOYSA-N
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Description

4-Iodobenzylamine hydrochloride is an organic compound with the linear formula IC6H4CH2NH2 · HCl . It is used in the synthesis of cyclic amides, reacting with methyl 4-bromomethyl-3-methoxycarbonyl cinnamate in the presence of triethylamine . It also finds applications in pharmaceuticals, agrochemicals, and dye industries .


Molecular Structure Analysis

The molecular formula of this compound is C7H9ClIN . The molecular weight is 269.51 . The SMILES string representation is Cl[H].NCc1ccc(I)cc1 .


Chemical Reactions Analysis

This compound can react with methyl 4-bromomethyl-3-methoxycarbonyl cinnamate in the presence of triethylamine to give the corresponding cyclic amide .


Physical and Chemical Properties Analysis

The melting point of this compound is between 299-303 °C (lit.) . It is a solid substance with a white appearance .

Scientific Research Applications

Synthesis and Industrial Applications

  • Synthesis of Organic Intermediates : 4-Iodobenzylamine hydrochloride is used in the synthesis of various organic intermediates. For instance, N,N-Dimethyl-4-nitrobenzylamine, a compound relevant in medicine, pesticide, and chemical industries, involves the use of related benzylamine derivatives in its synthesis process. This showcases the compound's utility in facilitating diverse chemical reactions (Wang Ling-ya, 2015).

Neuroscience Research

  • Neurotoxicity Studies : Compounds related to this compound, such as N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride, have been utilized in neuroscience research to study their neurotoxic effects on noradrenergic neurons. Such research helps in understanding the impacts of various compounds on neural functioning and potential therapeutic applications or risks (G. Jaim-Etcheverry & L. M. Zieher, 1980).

Radiotherapeutics

  • Radiotherapeutic Research : Derivatives of benzylamines, including those akin to this compound, have been explored for their potential in radiotherapeutic applications. This includes studies on radioiodinated benzylamines for their possible use in the treatment of neuroendocrine tumors, demonstrating the compound's relevance in targeted cancer therapies (C. Branger et al., 1995).

Analytical Chemistry

  • Analytical Chemistry Techniques : In analytical chemistry, derivatives of benzylamine, similar to this compound, are utilized in methodologies such as gas chromatography-mass spectrometry. This highlights the compound's role in advancing analytical techniques for the examination of various biochemical and chemical substances (F. V. van Kuijk et al., 1990).

Material Science

  • Optical and Material Science : The compound plays a role in material science, particularly in the study and development of semi-organic crystals. For example, research on crystals like 4-Methylbenzylammonium chloride hemihydrate, which is structurally related to this compound, contributes to the understanding of crystal formation and properties, important in various technological applications (R. Aarthi & C. Raja, 2019).

Corrosion Studies

  • Corrosion Inhibition Research : Analogous compounds to this compound have been studied for their effectiveness as corrosion inhibitors. This research is significant in understanding how these compounds can protect metals, like steel, from corrosion, especially in acidic environments (R. A. Hussein, 2015).

Safety and Hazards

4-Iodobenzylamine hydrochloride is classified as a skin irritant (Category 2), serious eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment such as dust masks, eyeshields, and gloves . In case of contact with skin or eyes, immediate medical attention is required .

Mechanism of Action

Mode of Action

The mode of action of 4-Iodobenzylamine hydrochloride involves its reaction with other compounds. For instance, it can react with methyl 4-bromomethyl-3-methoxycarbonyl cinnamate in the presence of triethylamine to give the corresponding cyclic amide . .

Biochemical Pathways

It’s known that the compound can participate in reactions to form cyclic amides

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is air-sensitive and should be handled in a well-ventilated place .

Properties

IUPAC Name

(4-iodophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJMURRFWZREHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584425
Record name 1-(4-Iodophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59528-27-7
Record name 1-(4-Iodophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-iodophenyl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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